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Introduction and Rationale

The combination of Tolinapant, a novel oral inhibitor of apoptosis protein (IAP) antagonist, with established
chemoradiotherapy regimens represents a promising strategy to overcome treatment resistance and improve
outcomes in locally advanced cancers. The rationale for this combination is rooted in the synergistic
induction of apoptosis. While concurrent chemoradiotherapy with weekly Cisplatin (40 mg/m?) serves as
a standard-of-care cytotoxic foundation in several malignancies, its efficacy is often limited by pathological
evasion of apoptosis [1] [2]. Tolinapant targets this resistance mechanism by blocking cIAP1, cIAP2, and
XIAP, thereby sensitizing tumor cells to cisplatin- and radiation-induced cell death [1] [3]. Preclinical studies
in cervical carcinoma and head and neck squamous cell carcinoma (HNSCC) models demonstrated that the
addition of Telinapant to cisplatin and radiation significantly enhanced tumor growth inhibition and

apoptosis, providing a strong justification for clinical translation [1].

Quantitative Data Summary

The following tables summarize key efficacy, safety, and dosing data from available clinical trials

investigating the Tolinapant combination.
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Table 1: Summary of Clinical Trials Incorporating Tolinapant and Cisplatin-based Therapy

Trial Name /

Phase Cancer Type Patient Population Key Treatment Components
Reference
CRAIN [1] Ib Cervical Cancer Newly diagnosed, Tolinapant (escalating doses)
locally advanced + Cisplatin (40 mg/m?2 weekly)
+ EBRT + Brachytherapy
Emory Early Head and Neck Previously untreated,  Tolinapant (180 mg or 90 mg)
University [3] Cancer locally advanced, + Definitive Radiotherapy (70
[4] cisplatin-ineligible Gy in 35 fractions)
Feasibility Il Nasopharyngeal Newly diagnosed Cisplatin (40 mg/m2 weekly) +
Study [5] Carcinoma IMRT (without Tolinapant)

Table 2: Efficacy and Safety Outcomes from Clinical Trials

Trial /| Reference Efficacy Outcomes Safety and Tolerability

| CRAIN (Cervical) [1] | Primary objective: Establish MTD and RP2D. Secondary: Safety, tolerability, and
response rate. | DLTs included: Grade 4 neutropenia >7 days; Grade 3/4 febrile neutropenia; Grade 3/4
thrombocytopenia. | | Emory (HNSCC) [3] | At median 13.8 mos follow-up: 70% (7/10) patients disease-
free. 2 pts developed distant metastases. | Well-tolerated. Common AEs: Radiodermatitis, fatigue, dysphagia,
pain, dysgeusia, dry mouth. No tolinapant dose de-escalation required. | | Nasopharyngeal Study [5] | I-yr
OS: 95.5%; LRC: 95.5%; DMFS: 100%. 21/22 pts (95.5%) completed all 6 cisplatin cycles. | Acute toxicities

generally mild/moderate. Grade 3 stomatitis: 27%. No renal impairment. |

Detailed Experimental Protocols

Protocol: CRAIN Trial (Phase Ib, Cervical Cancer)
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This protocol characterizes the safety and initial efficacy of Telinapant combined with standard cisplatin-

based chemoradiotherapy [1].

¢ 3.1.1 Patient Selection

o Inclusion Criteria: Women aged =16 years with newly diagnosed, histologically proven
adenocarcinoma or squamous cell carcinoma of the cervix, stages I1B2 to IlIC1 (FIGO 2018).
Patients must have an ECOG Performance Status of 0-1 and be suitable for radical
radiotherapy and cisplatin.

o Exclusion Criteria: Active infection, significant cardiovascular disease, uncontrolled major
illness, prior pelvic radiotherapy, and concurrent use of other investigational agents.

e 3.1.2 Treatment Schedule and Dosing

o Radiotherapy:
= External Beam Radiotherapy (EBRT): 45 Gy in 25 daily fractions over 5 weeks.
= Brachytherapy: Following EBRT, using standard schedules (e.g., 28 Gy in 4 fractions
with High-Dose-Rate).
o Chemotherapy:
= Cisplatin: 40 mg/m2 administered intravenously once per week during EBRT (for up to 5-
6 cycles).
o Investigational Drug:
= Tolinapant: Administered orally in fixed-dose capsules on an outpatient basis. Dosing is
daily for seven consecutive days on alternate weeks (weeks 1, 3, and 5 of
chemoradiation).
= Dose Escalation: The tested dose levels are 60 mg, 90 mg (starting dose), 120 mg, 150
mg, and 180 mg.

e 3.1.3 Key Assessments and Endpoints

o Primary Endpoint: Incidence of Dose-Limiting Toxicities (DLTs) during the first 12 weeks of
treatment to establish the Maximum Tolerated Dose (MTD) and Recommended Phase Il Dose
(RP2D).

o Secondary Endpoints: Safety and tolerability (graded by CTCAE v5.0), response rate
(assessed by RECIST v1.1), and impact on the delivery of planned chemoradiotherapy.

o Translational Objectives: Pharmacokinetic (PK) profiling of Tolinapant, assessment of
biomarker dynamics (e.g., IAP levels, NF-kB signaling), and evaluation of immune cell
activation in blood and tissue samples.
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Protocol: Tolinapant with Radiotherapy in Cisplatin-Ineligible
HNSCC

This protocol evaluates Tolinapant as a radiation sensitizer in patients who are not candidates for cisplatin

[3] [4].
¢ 3.2.1 Patient Selection

o Inclusion Criteria: Patients with previously untreated, locally advanced HNSCC who are
cisplatin-ineligible. Criteria for ineligibility include age =70 with comorbidities, pre-existing Grade
=1 peripheral neuropathy, hearing loss, or reduced renal function (creatinine clearance >30 but
<50 mL/min).

o Exclusion Criteria: Distant metastases, prior head and neck irradiation, active second
malignancy requiring therapy, uncontrolled cardiovascular disease, or systemic corticosteroids
>20 mg daily prednisone equivalent.

e 3.2.2 Treatment Schedule and Dosing

o Radiotherapy: Intensity-Modulated RT (IMRT) or proton therapy to a total dose of 70 Gy in 35
fractions over 6-7 weeks.
o Investigational Drug:
= Tolinapant: 180 mg orally daily for 7 days during weeks 1, 3, 5, and 7 of radiotherapy. A
dose de-escalation to 90 mg is permitted for managing toxicity.

e 3.2.3 Key Assessments and Endpoints

o Primary Objective: Safety and tolerability of the combination.

o Secondary Objectives: Preliminary efficacy measured by locoregional control, 2-year
progression-free survival (PFS), and 2-year overall survival (OS).

o Exploratory Objectives: Immunological changes in the tumor microenvironment and
peripheral blood, including CD8+ T cell activation and FADD expression.

Signaling Pathways and Workflow

The therapeutic synergy of this combination arises from targeting complementary apoptotic pathways. The

diagram below illustrates the underlying molecular mechanism.
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Diagram 1: Mechanism of Synergistic Apoptosis Induction. Cisplatin and Radiation cause DNA damage,
initiating a strong apoptotic signal and caspase activation. Cancer cells often resist this by overexpressing
[APs, which block caspase function. Tolinapant binds to and antagonizes [APs, relieving this inhibition and

restoring the cell's ability to undergo apoptosis.

The overall workflow for implementing and monitoring this combination therapy in a clinical trial setting is

outlined below.
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Diagram 2: Clinical Trial Workflow for Combination Therapy. The protocol begins with careful patient

selection and baseline assessments. During the 5-7 week treatment phase, radiotherapy, weekly cisplatin, and
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cyclic Tolinapant are administered concurrently. Patients undergo rigorous weekly safety and efficacy

monitoring, with follow-up and data analysis to determine clinical and biological outcomes.

Discussion and Future Directions

Early-phase trials indicate that the combination of Tolinapant with weekly cisplatin and radiotherapy is
feasible and has a manageable safety profile. The CRAIN trial is pivotal in defining the RP2D for this triple
combination in cervical cancer [1]. Furthermore, the activity of Telinapant with radiotherapy alone in
cisplatin-ineligible HNSCC patients suggests its potential as a potent radiosensitizer, making the case for its

evaluation with less intensive chemotherapy regimens [3].

Critical considerations for future research include:

e Optimal Sequencing: The scheduling of Tolinapant (e.g., alternate weeks) relative to
chemoradiotherapy cycles needs further optimization to maximize synergy and minimize overlapping
toxicities [1] [3].

e Biomarker Development: Identifying predictive biomarkers is crucial. Tumor expression of IAPS,
FADD, or components of the NF-kB pathway may help identify patient populations most likely to
benefit from this therapy [1] [3].

e Combination with Immunotherapy: Given preclinical evidence that IAP antagonism can enhance
anti-tumor immunity, future phase II/1ll trials should explore adding immune checkpoint inhibitors to
this backbone [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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